

The Orthorhombic Crystal Structure of Barium Hydride: A Technical Guide

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Compound of Interest

Compound Name: Barium hydride (BaH₂)

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Introduction

Barium hydride (BaH₂) is an alkaline earth metal hydride that exhibits a range of interesting structural and physical properties. In its ambient temperature and pressure phase, it crystallizes in an orthorhombic structure. This technical guide provides an in-depth overview of the crystal structure of orthorhombic barium hydride, including its crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of key processes. This document is intended to serve as a comprehensive resource for researchers and professionals working with or interested in metal hydrides and their applications.

Crystal Structure of Orthorhombic Barium Hydride

At ambient conditions, barium hydride adopts a cotunnite-type orthorhombic crystal structure. [1] This structure belongs to the space group Pnma (No. 62). [2] The Ba²⁺ cations are arranged in a distorted hexagonal close-packed (hcp) lattice. [3] In this arrangement, each Ba²⁺ ion is coordinated to nine H⁻ ions, with Ba-H bond distances ranging from 2.61 to 3.02 Å. [3][4] There are two distinct crystallographic sites for the hydride ions, denoted as H(1) and H(2). [2] The H(1) site is tetrahedrally coordinated by four Ba²⁺ ions, while the H(2) site is in a distorted square pyramidal coordination with five Ba²⁺ ions. [3][4]

Crystallographic Data

The crystallographic data for orthorhombic barium deuteride (BaD_2), which is isostructural with BaH_2 , has been determined by neutron powder diffraction. The use of deuterium is common in neutron diffraction studies of hydrides to reduce the large incoherent scattering cross-section of protium (^1H).^[5]

Parameter	Value	Reference
Crystal System	Orthorhombic	[1]
Space Group	Pnma	[2]
Lattice Parameter, a	6.7824(1) Å	[2]
Lattice Parameter, b	4.1605(1) Å	[2]
Lattice Parameter, c	7.8432(1) Å	[2]
Formula Units per Unit Cell (Z)	4	
Atomic Coordinates (for BaD_2 at 298 K)		
Ba on 4c	(0.242, 0.25, 0.110)	
D(1) on 4c	(0.035, 0.25, 0.680)	
D(2) on 4c	(0.165, 0.25, 0.425)	

Experimental Protocols

Synthesis of Orthorhombic Barium Hydride

The most common method for synthesizing barium hydride is through the direct reaction of elemental barium with hydrogen gas at elevated temperatures.^[6] For neutron diffraction studies, deuterium gas is used to produce barium deuteride.^[2]

Materials and Equipment:

- Barium metal (high purity, e.g., 99.7%)
- Hydrogen or Deuterium gas (high purity)

- Autoclave or high-pressure vessel with a graphite gasket
- Tube furnace with temperature and pressure control
- Inert atmosphere glovebox (e.g., argon-filled)

Procedure:

- All handling of barium metal and the resulting barium hydride should be performed in an inert atmosphere glovebox due to their reactivity with air and moisture.
- Place a known quantity of high-purity barium metal (e.g., 6 grams) into the autoclave.[2]
- Seal the autoclave, evacuate it to remove any residual air, and then introduce high-purity hydrogen or deuterium gas.
- Heat the autoclave to a temperature of 180°C at a controlled rate.[2]
- Pressurize the vessel with hydrogen or deuterium gas to a pressure of 27 bar.[2]
- Maintain these conditions for a period of 24 hours to ensure complete reaction.[2]
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
- The resulting polycrystalline BaH₂ or BaD₂ powder can then be handled and stored in an inert atmosphere.

Characterization by Neutron and X-ray Diffraction

The crystal structure of barium hydride is typically determined using powder X-ray diffraction (XRD) and neutron powder diffraction (NPD).[5] NPD is particularly crucial for accurately locating the positions of the light hydrogen/deuterium atoms in the presence of the heavy barium atoms.[7]

Neutron Powder Diffraction (NPD):

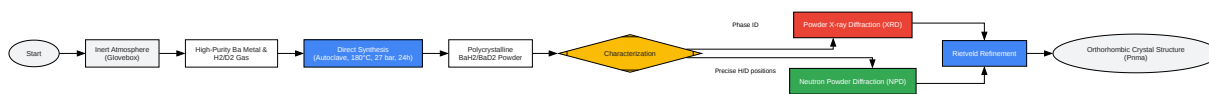
- **Instrumentation:** High-pressure neutron diffractometers such as the SNAP beamline at the Spallation Neutron Source (SNS) at Oak Ridge National Laboratory (ORNL) are suitable for these measurements.^[5] For ambient pressure measurements, diffractometers like NOMAD at ORNL can be used.^[8]
- **Sample Preparation:** A deuterated sample (BaD_2) is used to minimize incoherent scattering from hydrogen.^[5] The polycrystalline sample is loaded into a suitable sample holder within an inert atmosphere. For high-pressure studies, a Paris-Edinburgh (PE) press is often employed.^[5]
- **Data Collection:** Diffraction patterns are collected at the desired temperature and pressure. For high-pressure experiments, pressure can be determined using a suitable equation of state.^[5]
- **Data Analysis (Rietveld Refinement):** The collected diffraction data is analyzed using the Rietveld refinement method.^[1] Software such as GSAS-II can be used for this purpose.^[5] The refinement process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This allows for the precise determination of lattice parameters, atomic positions, and other structural details.^[9]

X-ray Diffraction (XRD):

- **Instrumentation:** A laboratory powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., $\text{Cu K}\alpha$) is typically used for phase identification and lattice parameter determination.
- **Sample Preparation:** The air-sensitive BaH_2 powder is loaded onto a sample holder in an inert atmosphere and sealed with an X-ray transparent dome (e.g., made of beryllium or Kapton) to prevent reaction with air and moisture during the measurement.
- **Data Collection:** The diffraction pattern is recorded over a suitable 2θ range.
- **Data Analysis:** The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparison with a database such as the International Centre for Diffraction Data (ICDD). The data can also be used for Rietveld refinement to obtain structural information, although the precision of the hydrogen atom positions will be lower than that obtained from NPD.^[10]

Visualizations

Synthesis and Characterization Workflow

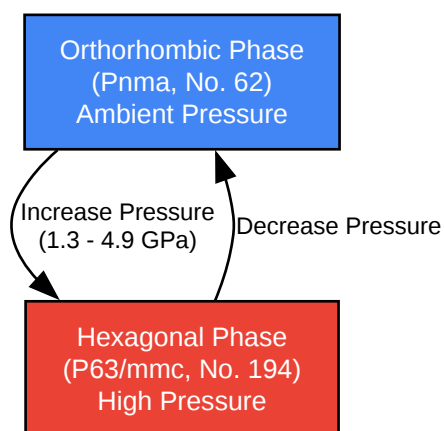


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Caption: Workflow for the synthesis and characterization of orthorhombic barium hydride.

Pressure-Induced Phase Transition

Barium hydride undergoes a reversible, first-order structural phase transition from the orthorhombic (Pnma) phase to a hexagonal (P6₃/mmc) phase under high pressure.[1][4] This transition occurs over a pressure range of approximately 1.3 GPa to 4.9 GPa at room temperature.[1]



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Caption: Pressure-induced phase transition of barium hydride.

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